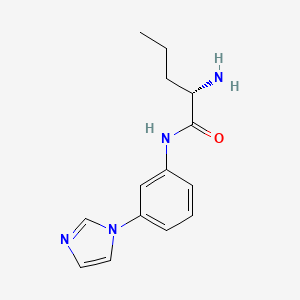
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid, also known as MOTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOTAP is a thiadiazole derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammatory and cancer pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, it has been shown to reduce inflammation in models of rheumatoid arthritis and to inhibit the growth of tumors in models of cancer. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.
実験室実験の利点と制限
One advantage of using 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid. One area of interest is its potential as a chemotherapy agent for cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a herbicide in agriculture. Studies are needed to determine its effectiveness in controlling weeds and its impact on non-target organisms. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid and its potential applications in materials science.
合成法
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylthiadiazole with ethyl acetoacetate and acetic anhydride. The resulting intermediate is then reacted with sodium hydroxide to form the final product, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid. The synthesis of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been optimized to produce high yields and purity.
科学的研究の応用
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, and as a chemotherapy agent for cancer. In agriculture, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied for its ability to form self-assembled monolayers on metal surfaces, which could have applications in nanotechnology.
特性
IUPAC Name |
2-methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-3(6(11)12)5(10)8-4-2-7-9-13-4/h2-3H,1H3,(H,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZBXOBASHNJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=NS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)


![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)


![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)
![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)